
2-Chloro-N-(3,5-dimethylphenyl)-5-methoxy-4-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(3,5-dimethylphenyl)-5-methoxy-4-methylaniline is an organic compound with a complex structure that includes a chloro group, dimethylphenyl group, methoxy group, and methylaniline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3,5-dimethylphenyl)-5-methoxy-4-methylaniline typically involves multiple steps. One common method includes the reaction of 3,5-dimethylaniline with 2-chloro-5-methoxy-4-methylbenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(3,5-dimethylphenyl)-5-methoxy-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Products may include 2-chloro-N-(3,5-dimethylphenyl)-5-hydroxy-4-methylaniline or 2-chloro-N-(3,5-dimethylphenyl)-5-carboxy-4-methylaniline.
Reduction: The major product is 2-H-N-(3,5-dimethylphenyl)-5-methoxy-4-methylaniline.
Substitution: Products depend on the nucleophile used, such as 2-amino-N-(3,5-dimethylphenyl)-5-methoxy-4-methylaniline.
Applications De Recherche Scientifique
2-Chloro-N-(3,5-dimethylphenyl)-5-methoxy-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(3,5-dimethylphenyl)-5-methoxy-4-methylaniline involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy and methyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-(3,5-dimethylphenyl)benzamide
- 2-Chloro-N-(3,5-dimethylphenyl)propanamide
- 2-Chloro-N-(3,5-dimethylphenyl)-N-(4-methoxybenzyl)acetamide
Uniqueness
2-Chloro-N-(3,5-dimethylphenyl)-5-methoxy-4-methylaniline is unique due to the presence of both methoxy and methyl groups on the aniline ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile in terms of solubility, stability, and interaction with biological targets compared to similar compounds.
Propriétés
Numéro CAS |
919090-39-4 |
|---|---|
Formule moléculaire |
C16H18ClNO |
Poids moléculaire |
275.77 g/mol |
Nom IUPAC |
2-chloro-N-(3,5-dimethylphenyl)-5-methoxy-4-methylaniline |
InChI |
InChI=1S/C16H18ClNO/c1-10-5-11(2)7-13(6-10)18-15-9-16(19-4)12(3)8-14(15)17/h5-9,18H,1-4H3 |
Clé InChI |
LZMHQSPQJYRAFN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)NC2=C(C=C(C(=C2)OC)C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate](/img/structure/B15171664.png)
silane](/img/structure/B15171665.png)
![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1R)-1-phenylethyl]-,(5R)-](/img/structure/B15171674.png)
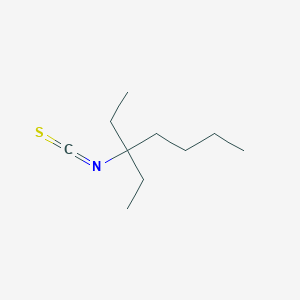
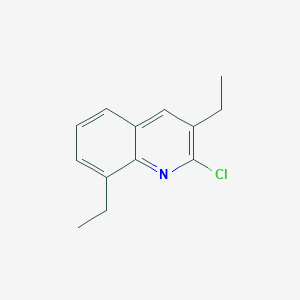
![2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B15171693.png)
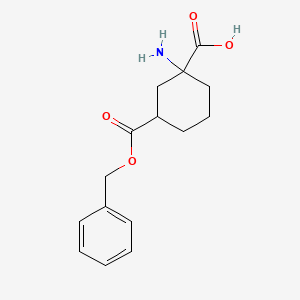
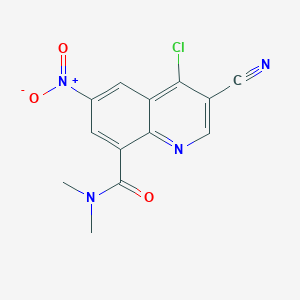

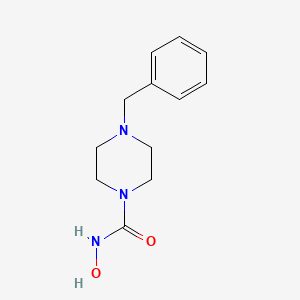
![2-bromo-N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]benzamide](/img/structure/B15171722.png)
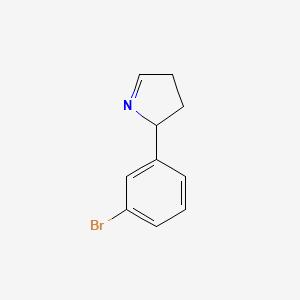

![N',N'-dimethyl-N-(8-piperidin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)ethane-1,2-diamine](/img/structure/B15171756.png)
